3-Methoxy-4-ethylbenzylamine

Description

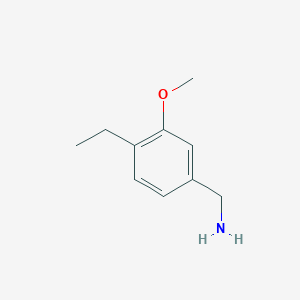

3-Methoxy-4-ethylbenzylamine is a substituted benzylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 4-position of the benzene ring. Benzylamines with methoxy and alkyl substituents are of interest in medicinal chemistry and materials science due to their electronic, steric, and metabolic characteristics .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(4-ethyl-3-methoxyphenyl)methanamine |

InChI |

InChI=1S/C10H15NO/c1-3-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3,7,11H2,1-2H3 |

InChI Key |

SWSWEADUOCPUMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CN)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and hypothetical physical properties of 3-Methoxy-4-ethylbenzylamine compared to analogs:

Key Observations:

- Boiling Points : The ethyl group in this compound likely increases its boiling point compared to 4-Methoxybenzylamine (236–237°C) due to greater molecular weight and van der Waals interactions. However, it may be lower than chlorinated analogs (e.g., 3-Chloro-4-methoxybenzylamine), where polar Cl substituents enhance intermolecular forces .

- Polarity: The methoxy group is electron-donating, increasing solubility in polar solvents relative to purely alkyl-substituted benzylamines.

Electronic and Reactivity Profiles

- Electron-Donating Effects : The 3-methoxy group activates the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation) at positions ortho and para to itself. The ethyl group, being weakly electron-donating via hyperconjugation, may further direct reactivity .

- Metabolic Stability: Evidence from norepinephrine metabolism studies suggests methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes . The ethyl substituent, however, may slow metabolic degradation compared to smaller groups (e.g., -CH₃), as bulkier groups can hinder enzyme access .

Research Findings and Gaps

- Metabolic Pathways: While 3-Methoxy-4-hydroxyphenylglycol is a well-documented metabolite of norepinephrine , the metabolic fate of this compound remains unexplored. Its ethyl group may promote hepatic clearance via glucuronidation or N-acetylation .

- Theoretical Studies : Computational methods (e.g., B3LYP, HF) used for triazolone derivatives could predict the HOMO-LUMO gap or Mulliken charges of this compound, aiding in understanding its reactivity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.